2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a member of triazoles.
Scientific Research Applications
Anticancer Potential
Thiazole and thiadiazole derivatives, including compounds structurally related to 2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized and evaluated for their potential as anticancer agents. Studies have shown significant anticancer activity against various cancer cell lines, such as cervical, breast, and colorectal cancers. These compounds have demonstrated their ability to induce apoptosis in cancer cells (Ekrek et al., 2022).
Antimicrobial and Antifungal Properties
Several studies have explored the antimicrobial and antifungal capabilities of compounds similar to the specified chemical structure. These derivatives have shown effectiveness against various bacteria and fungi, highlighting their potential as antimicrobial and antifungal agents. Some compounds within this chemical class have demonstrated high potency against specific Candida species, suggesting their use in treating fungal infections (Günay et al., 1999).
Synthesis and Characterization
Research on the synthesis and characterization of these compounds has been extensive. Novel methods for synthesizing derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, which are structurally related to the specified compound, have been developed. These studies focus on optimizing reaction conditions and characterizing the compounds using various spectroscopic methods (Huicheng Wang et al., 2010).
Bioactivity and Pharmacological Evaluation
Compounds in this class have been evaluated for various bioactivities, including anti-inflammatory and analgesic properties. Molecular modeling and pharmacological testing have been employed to assess their potential as therapeutic agents, providing insights into their mechanism of action and efficacy (Shkair et al., 2016).
Properties
Molecular Formula |
C20H20N6O2S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H20N6O2S2/c1-11-5-6-12(2)16(9-11)26-18(15-7-8-28-13(15)3)23-25-20(26)29-10-17(27)21-19-24-22-14(4)30-19/h5-9H,10H2,1-4H3,(H,21,24,27) |
InChI Key |
RQOHWYYMMAZHPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)C4=C(OC=C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)C4=C(OC=C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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